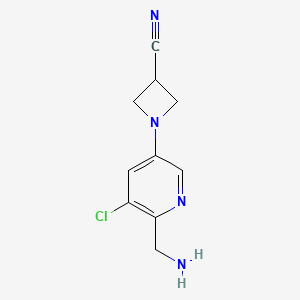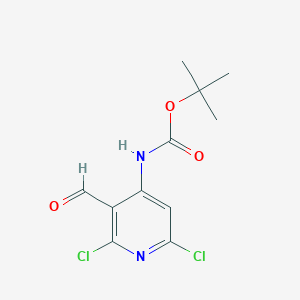
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylbenzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid.
Reduction: 4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
作用機序
The mechanism of action of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2,3-Dimethylbenzaldehyde: Lacks the cyclopentyloxy group.
Uniqueness: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is unique due to the presence of both the cyclopentyloxy group and the dimethylbenzaldehyde core, which confer distinct chemical and physical properties
特性
CAS番号 |
820237-15-8 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
4-cyclopentyloxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-11(2)14(8-7-12(10)9-15)16-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3 |
InChIキー |
IPAPROKNBLUCKR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)OC2CCCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)





![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
